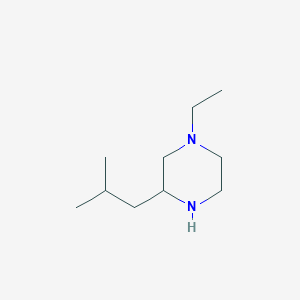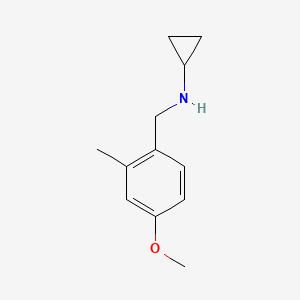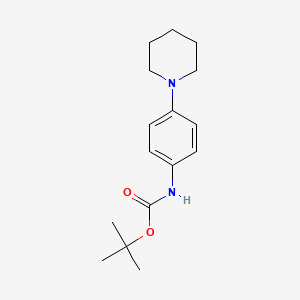
N-BOC 4-piperidinoaniline
Overview
Description
N-BOC 4-piperidinoaniline is an organic compound that belongs to the class of piperidines. It has a molecular weight of 276.38 . The IUPAC name of this compound is tert-butyl 4-(1-piperidinyl)phenylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C16H24N2O2 . The InChI code for this compound is 1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) .Physical and Chemical Properties Analysis
This compound is stored at refrigerated temperatures .Scientific Research Applications
Molecular Characterization and Docking Studies
N-BOC 4-piperidinoaniline and its derivatives have been extensively studied for their molecular structure, spectroscopic properties, and potential therapeutic applications. One derivative, 1-Benzyl-4-(N-Boc-amino)piperidine, was characterized using spectroscopic techniques and computational methods, revealing insights into its molecular geometry, vibrational frequencies, and electron excitation analysis. Its anticancer activity was investigated through molecular docking against various protein targets, demonstrating potential medicinal applications (S. Janani et al., 2020).
Behavioral and Anxiolytic Effects
Research has explored the effects of derivatives like 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake in binge-eating protocols and exhibited an anxiolytic effect, suggesting a potential for therapeutic use in treating eating disorders and anxiety, although the exact mechanisms of action remain to be characterized (Sergio Guzmán-Rodríguez et al., 2021).
Synthesis and Structural Studies
Novel dendritic G-2 melamines containing piperidine motifs have been synthesized starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), demonstrating the versatility of this compound derivatives in chemical synthesis. These compounds form large spherical nano-aggregates, showing potential for material science applications (Carmen Sacalis et al., 2019).
Asymmetric Synthesis
The lithiation-substitution technique has been utilized for the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, highlighting the utility of N-BOC protected piperidines in creating pharmaceutically relevant compounds with a quaternary stereocenter. This method underscores the importance of precise control over molecular configuration in drug development (Nadeem S. Sheikh et al., 2012).
Electronic Properties and Solvent Effects
The influence of polar and non-polar solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid was studied using computational methods. This research contributes to understanding the solvation effects on electronic properties, which is crucial for designing molecules with desired reactivity and stability (M. Vimala et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various pharmaceuticals , which suggests that its targets could vary depending on the specific drug it’s used to create.
Mode of Action
N-BOC 4-piperidinoaniline is a Boc-protected compound. The Boc group (tert-butyl oxy carbonyl) is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, revealing the active amine group . This allows this compound to interact with its targets in a controlled manner.
Biochemical Analysis
Biochemical Properties
N-BOC 4-piperidinoaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents for diseases like Alzheimer’s . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function and signaling . Additionally, the compound’s presence can modulate gene expression related to metabolic pathways, further affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by forming a stable complex with the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with prolonged exposure leading to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects. These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIQMNDLTPMGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)
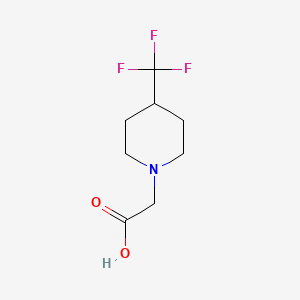
![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)


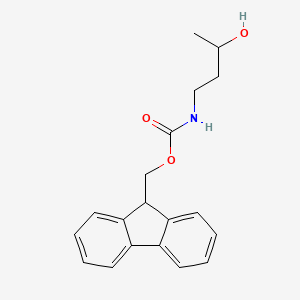
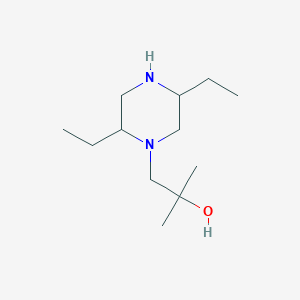

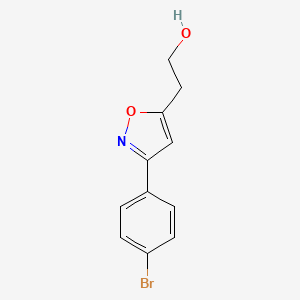
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
